molecular formula C8H15NO5 B1424397 3-Propoxy-azetidine oxalate CAS No. 1187928-96-6

3-Propoxy-azetidine oxalate

Cat. No. B1424397
M. Wt: 205.21 g/mol
InChI Key: MBVIPIWDWWFOEJ-UHFFFAOYSA-N
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Description

3-Propoxy-azetidine oxalate is a chemical compound with the molecular formula C8H15NO5 .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .


Molecular Structure Analysis

The InChI code for 3-Propoxy-azetidine oxalate is 1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity due to the considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

3-Propoxy-azetidine oxalate is a white solid . It has a molecular weight of 205.21 .

Scientific Research Applications

Neuroprotective Effects

3-Propoxy-azetidine oxalate derivatives have shown significant potential in neuroprotection. One study focused on the neuroprotective effects of a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), on ischemia/reperfusion (I/R) brain injury. This compound was found to improve neurological deficits, reduce brain edema, and suppress I/R-induced apoptosis. It also showed promising effects in attenuating inflammation, oxidative stress, and improving the energy metabolism of the brain, suggesting its role as an anti-inflammatory and antioxidant agent (Eun-A Kim et al., 2017).

Microglial Activation Suppression

Another study highlighted the application of the same derivative, KHG26792, in protecting against hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells. The administration of KHG26792 significantly reduced hypoxia-induced expression and activity of caspase-3, a key enzyme in apoptosis, and also reduced other inflammatory markers, indicating its potential in managing conditions related to activated microglia in the central nervous system (Jiae Kim et al., 2016).

Synthetic Chemistry

In the field of synthetic chemistry, 3-Propoxy-azetidine oxalate and its derivatives have been utilized for various syntheses. For instance, the synthesis of simple 3,3-diarylazetidines from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions was reported. These derivatives were prepared and isolated as oxalate salts, demonstrating the versatility of azetidine scaffolds in organic synthesis (Madhurima Das et al., 2020).

Potential in Drug Development

Azetidine derivatives like KHG26792 have also been investigated for their potential in drug development. Their mechanisms of action in inhibiting ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia have been studied, providing insights into their therapeutic potential for diseases related to activated microglia (Eun-A Kim et al., 2015).

Future Directions

Azetidines have been gaining attention in the field of organic synthesis and medicinal chemistry due to their unique reactivity and presence in various natural products . Future research may focus on developing new synthetic strategies for azetidines and exploring their potential applications .

properties

IUPAC Name

oxalic acid;3-propoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-2-3-8-6-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVIPIWDWWFOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxy-azetidine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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